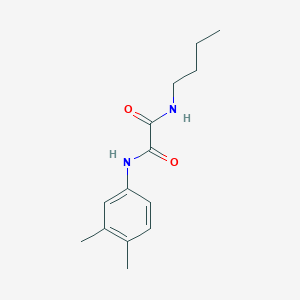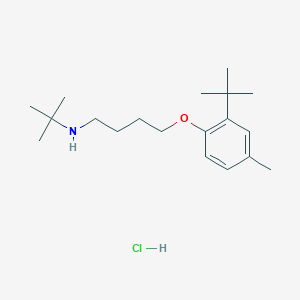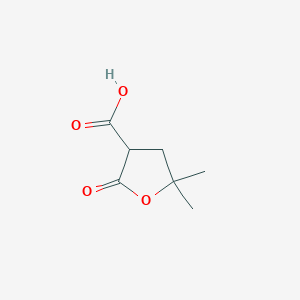
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPPP, is a piperazine derivative that has been extensively studied for its potential use in scientific research. MPPP has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system.
作用機序
The exact mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act primarily as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release and activity. This increased activity can result in a variety of biochemical and physiological effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in the mesolimbic reward pathway. This increased activity can result in feelings of pleasure and reward, which can be useful for studying the mechanisms of addiction.
実験室実験の利点と制限
One of the major advantages of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research is its ability to selectively target dopamine receptors in the brain. This allows researchers to study the effects of dopamine on various aspects of the nervous system in a controlled and precise manner. However, one of the limitations of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential for abuse and addiction. Therefore, it is important to use 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in a controlled and responsible manner to minimize the risk of abuse.
将来の方向性
There are many potential future directions for research involving 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. For example, researchers could investigate the potential therapeutic uses of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine for treating various neurological disorders, such as Parkinson's disease. Additionally, researchers could investigate the potential effects of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Finally, researchers could investigate the potential for developing new drugs based on the structure and mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine.
合成法
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a variety of methods, but one of the most common involves the reaction of 1-(2-methyl-3-phenyl-2-propen-1-yl)piperazine with 3-phenyl-2-propen-1-amine under appropriate conditions. This reaction yields 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder that can be purified using standard laboratory techniques.
科学的研究の応用
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used extensively in scientific research to study a variety of topics related to the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to investigate the role of dopamine receptors in drug addiction and the effects of various drugs on the central nervous system. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to study the mechanisms of action of various drugs and to identify potential targets for drug development.
特性
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-21(19-23-11-6-3-7-12-23)20-25-17-15-24(16-18-25)14-8-13-22-9-4-2-5-10-22/h2-13,19H,14-18,20H2,1H3/b13-8+,21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNAYPWGSIPEP-FIIWLBIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)


![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)

![7-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4925817.png)